4-Benzyloxazolidine-2,5-dione: A Technical Guide to its Chemical Properties, Structure, and Applications
4-Benzyloxazolidine-2,5-dione: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a heterocyclic organic compound derived from the amino acid L-phenylalanine. As a class, oxazolidinediones are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-benzyloxazolidine-2,5-dione, with a focus on its relevance to drug development and biochemical research.
Chemical Structure and Properties
4-Benzyloxazolidine-2,5-dione is a white, moisture-reactive solid.[1] Its structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and a benzyl group at position 4.
Chemical Structure:
Caption: Chemical structure of 4-Benzyloxazolidine-2,5-dione.
Table 1: Chemical and Physical Properties of 4-Benzyloxazolidine-2,5-dione
| Property | Value | Reference(s) |
| CAS Number | 583-47-1 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Density | 1.299 g/cm³ | [2] |
| Melting Point | 130 to 140°C | [4] |
| Solubility | Reacts with water | [1] |
| InChI | InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) | [2] |
| SMILES | O=C1NC(Cc2ccccc2)C(=O)O1 | [2] |
Experimental Protocols
Synthesis of 4-Benzyloxazolidine-2,5-dione (L-phenylalanine N-carboxyanhydride)
The most common method for synthesizing N-carboxyanhydrides (NCAs) like 4-benzyloxazolidine-2,5-dione is the Fuchs-Farthing method, which involves the direct phosgenation of the corresponding amino acid.[5] Triphosgene can be used as a safer alternative to phosgene gas.
Experimental Workflow: Synthesis of 4-Benzyloxazolidine-2,5-dione
Caption: General workflow for the synthesis of 4-Benzyloxazolidine-2,5-dione.
Detailed Protocol:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Addition of Phosgenating Agent: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the suspension at room temperature under a nitrogen atmosphere.
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Reaction: Heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
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Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove any insoluble byproducts.
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Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by recrystallization from a mixture of THF and hexane to yield pure 4-benzyloxazolidine-2,5-dione.[6]
Spectroscopic Data
Table 2: Spectroscopic Data for (R)-4-Benzyl-2-oxazolidinone (Reference Compound)
| Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.38-7.20 (m, 5H, Ar-H), 4.25 (m, 1H, CH), 4.18 (t, 1H, CH₂), 4.12 (dd, 1H, CH₂), 3.30 (dd, 1H, CH₂), 2.78 (dd, 1H, CH₂) | [7] |
| ¹³C NMR (CDCl₃) | δ 158.9 (C=O), 137.5 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.1 (Ar-CH), 69.8 (CH₂-O), 57.5 (CH-N), 40.1 (CH₂) | [7] |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1750 (C=O), 1240 (C-O) | [7] |
Biological Activity and Applications in Drug Development
While specific studies on the biological activity of 4-benzyloxazolidine-2,5-dione are limited, the oxazolidinone and thiazolidinedione scaffolds are present in numerous compounds with a wide range of therapeutic applications.
Antimicrobial and Anticancer Potential
Derivatives of 5-benzylidene thiazolidine-2,4-dione have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[8] Furthermore, certain hybrid molecules containing the 5-benzylidene thiazolidine-2,4-dione scaffold have shown promising anticancer activity by inducing apoptosis in human myeloid leukemia cells.[9] Studies on 4-benzylidene-2-methyl-oxazoline-5-one have also revealed both bacteriostatic and bactericidal effects against a range of bacteria and cytotoxic effects on MCF-7 cancer cells.[10] These findings suggest that 4-benzyloxazolidine-2,5-dione could serve as a valuable starting material for the synthesis of novel antimicrobial and anticancer agents.
Peptide Synthesis
As an N-carboxyanhydride, 4-benzyloxazolidine-2,5-dione is a key monomer in the ring-opening polymerization to produce polypeptides.[11][12] This method allows for the synthesis of poly(phenylalanine), a biodegradable polymer with potential applications in drug delivery and tissue engineering. The synthesis of polypeptides from NCAs is a well-established technique that avoids the need for protecting groups on the amino acid functional groups.[1]
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by 4-benzyloxazolidine-2,5-dione have not been elucidated. However, related thiazolidinedione compounds are known to act as agonists of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of glucose and lipid metabolism. The anticancer activity of some thiazolidinedione derivatives has been linked to the induction of apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.[9] Further research is required to determine if 4-benzyloxazolidine-2,5-dione shares these or other mechanisms of action.
Conclusion
4-Benzyloxazolidine-2,5-dione is a versatile chemical entity with a well-defined structure and established synthetic routes. Its primary application lies in the synthesis of polypeptides, but the broader biological activities associated with the oxazolidinone scaffold suggest its potential as a precursor for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. 4-Benzyloxazolidine-2,5-dione | CAS#:583-47-1 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | 13822-45-2 | Benchchem [benchchem.com]
